![molecular formula C14H14N4O3S B2394133 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1184964-18-8](/img/structure/B2394133.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been evaluated for their antibacterial and antifungal activities . For example, some thiazole derivatives showed good activity against Gram-negative bacteria E. coli and Gram-positive bacteria S. aureus .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on related compounds, such as meloxicam, has focused on understanding their pharmacokinetics and metabolism. Meloxicam, a nonsteroidal anti-inflammatory drug, was studied for its elimination mode, excretion balance, in vivo binding to serum proteins, and metabolic pattern in plasma, urine, and feces. The study found that over 90% of the plasma radioactivity was represented by unchanged drug, and it was extensively metabolized with very little excreted unchanged. This type of research is crucial for understanding how compounds are processed by the body, which informs dosing and potential therapeutic uses (Schmid et al., 1995).
Receptor Occupancy and Anxiolytic Efficacy
Another area of research focuses on the receptor occupancy of compounds and their correlation with drug exposure and efficacy. For instance, DMP696, a corticotropin-releasing factor 1 (CRF1) antagonist, was studied for its in vivo receptor occupancy, plasma and brain exposure, and behavioral efficacy. The study aimed to explore how receptor occupancy is related to the compound's anxiolytic effects, providing a framework for evaluating the therapeutic potential of new compounds (Li et al., 2003).
Exposure Assessment in Environmental Health
Research on exposure to pyrethroid pesticides, a class of widely used insecticides, investigates the extent of human exposure and potential health effects. This includes studying urinary metabolites in different populations to assess exposure levels. Such studies are essential for understanding the environmental and health impacts of chemical exposure and for developing guidelines to protect public health (Barr et al., 2010).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets in the body, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to interact with DNA and inhibit topoisomerase I .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-8(6-7-15-18)13(19)17-14-16-11-9(20-2)4-5-10(21-3)12(11)22-14/h4-7H,1-3H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMJLQACYGWVMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |
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